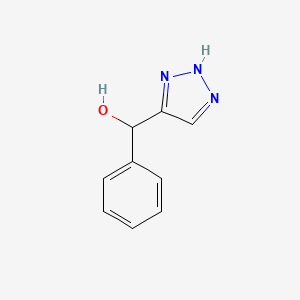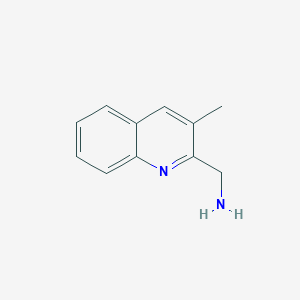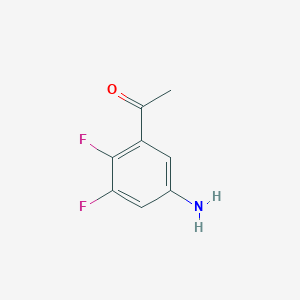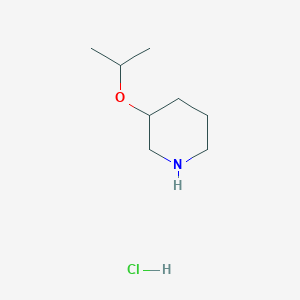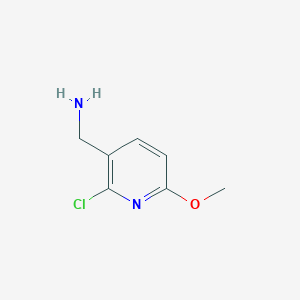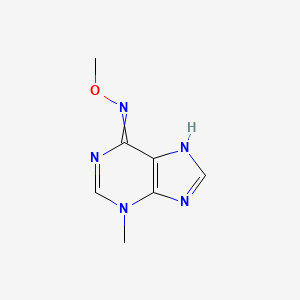
N-Methoxy-3-methyl-3H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow solid with a characteristic odor. This compound is often used as a nucleophilic substitution reagent and has reducing properties, making it valuable in various chemical reactions .
Preparation Methods
The synthesis of O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine typically involves the reaction of hydroxylamine with methyl iodide. The reaction conditions usually require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reducing agent in certain reactions, often used to reduce other compounds.
Substitution: As a nucleophilic substitution reagent, it can participate in substitution reactions where it replaces other groups in a molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution and reduction reactions.
Biology: This compound can be used as a substrate for certain enzymes, aiding in the study of enzymatic reactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine exerts its effects involves its ability to act as a nucleophile and reducing agent. It targets specific molecular sites, facilitating reactions by donating electrons or substituting other groups in a molecule. The pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar compounds to O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine include other hydroxylamine derivatives and nucleophilic substitution reagents. Some examples are:
- N-methoxy-O-methylhydroxylamine
- Hydroxylamine-O-sulfonic acid
- Methoxyamine
What sets O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine apart is its specific structure, which imparts unique reactivity and properties, making it particularly useful in certain chemical and biological applications .
Properties
CAS No. |
89018-73-5 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
HOYWCYKNFDTUGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=NOC)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


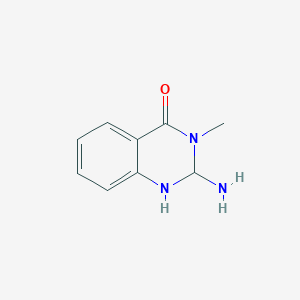


![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)

